An In-depth Technical Guide to the Chemical Properties of Sodium Gentisate
An In-depth Technical Guide to the Chemical Properties of Sodium Gentisate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of significant interest in pharmaceutical and chemical research. As a metabolite of aspirin, it possesses inherent anti-inflammatory and analgesic properties. Its chemical structure, featuring both carboxylate and phenolic hydroxyl groups, imparts a range of notable chemical properties, including antioxidant activity and specific solubility and stability profiles. This technical guide provides a comprehensive overview of the core chemical properties of sodium gentisate, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes and mechanisms to support advanced research and development.
Chemical Identity and Structure
Sodium gentisate is an organic sodium salt consisting of a sodium cation and a gentisate anion. The gentisate anion is derived from gentisic acid, a dihydroxybenzoic acid.
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IUPAC Name : Sodium 2,5-dihydroxybenzoate[1]
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Synonyms : Gentisic acid sodium salt, Sodium 5-hydroxysalicylate, Gentisate Sodium[1][2][3]
The chemical structure of sodium gentisate is characterized by a benzene (B151609) ring substituted with a carboxylate group and two hydroxyl groups at positions 2 and 5.
Physicochemical Properties
The physicochemical properties of sodium gentisate are crucial for its formulation, delivery, and biological activity. These properties are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white or reddish crystalline powder. | [5] |
| Melting Point | >220°C (decomposes) | [2] |
| pKa (of Gentisic Acid) | 2.97 | [6] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Soluble | [2] |
| Ethanol | Soluble (for Gentisic Acid) | [6] |
| Diethyl Ether | Soluble (for Gentisic Acid) | [6] |
| Acetone | Soluble (for Gentisic Acid) | [6] |
| DMSO | Soluble |
Stability and Reactivity
Chemical Stability
Sodium gentisate is generally stable under standard storage conditions. However, its stability can be influenced by several factors:
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pH : In acidic solutions, sodium gentisate will be protonated to form gentisic acid, which has different solubility characteristics. The stability of gentisate is pH-dependent, with its antioxidant capacity being more pronounced at a pH greater than 4.5.
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Temperature : While stable at room temperature, prolonged exposure to high temperatures can lead to decomposition, as indicated by its high melting point with decomposition.[2]
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Light : As a phenolic compound, sodium gentisate may be sensitive to light. Photostability studies are recommended for formulations containing this compound to assess potential degradation upon light exposure.
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Oxidizing Agents : Sodium gentisate is susceptible to oxidation, a property that underlies its antioxidant activity. It should be stored away from strong oxidizing agents.
Antioxidant Activity
The antioxidant properties of sodium gentisate are a key aspect of its chemical reactivity and biological activity. The dihydroxy substitution on the benzene ring allows for the scavenging of free radicals.
The primary mechanism of its antioxidant action involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby neutralizing the radical. This process generates a phenoxyl radical of gentisate, which is relatively stable due to resonance delocalization, making it less likely to propagate further radical chain reactions.[7]
Gentisic acid has been shown to efficiently scavenge hydroxyl radicals and organohaloperoxyl radicals.[5][7] The resulting phenoxyl radical can be repaired by other antioxidants, such as ascorbate.[7] The antioxidant activity of gentisic acid is attributed to its phenoxyl group.[5][7]
Experimental Protocols
Synthesis of Sodium Gentisate
A common method for the synthesis of sodium gentisate involves the carboxylation of hydroquinone, followed by neutralization.
Caption: A generalized workflow for the synthesis of sodium gentisate.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the parent gentisic acid is a critical parameter influencing the behavior of sodium gentisate in solution. Potentiometric titration is a standard method for its determination.
Caption: A step-by-step process for determining the pKa of gentisic acid.
Determination of Aqueous Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
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Preparation : Add an excess amount of sodium gentisate to a known volume of purified water in a sealed, inert container (e.g., a glass vial).
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Equilibration : Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.
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Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).
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Quantification : Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.
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Analysis : Determine the concentration of sodium gentisate in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Calculation : Calculate the original concentration of sodium gentisate in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
Signaling Pathways and Mechanisms of Action
While sodium gentisate itself does not directly participate in complex signaling pathways in the same manner as a receptor agonist or antagonist, its primary chemical property of antioxidant activity is crucial to its biological effects. The mechanism by which it mitigates oxidative stress can be visualized as a direct chemical interaction rather than a cascade of signaling events.
Antioxidant Mechanism of Gentisate
Caption: The free radical scavenging action of the gentisate anion.
Conclusion
Sodium gentisate is a multifaceted compound with a well-defined chemical profile. Its properties, particularly its antioxidant capacity, solubility, and stability, are of paramount importance for its application in pharmaceutical and other scientific fields. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and developers working with this compound. Further investigation into quantitative solubility and a more detailed stability analysis under various stress conditions would be beneficial for optimizing its use in future applications.
References
- 1. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium gentisate | 4955-90-2 [chemicalbook.com]
- 3. Sodium Gentisate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gentisic acid - Wikipedia [en.wikipedia.org]
- 7. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
